Cas no 2229640-32-6 (2-amino-3-hydroxyoct-4-enoic acid)

2-amino-3-hydroxyoct-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-hydroxyoct-4-enoic acid
- 2229640-32-6
- EN300-1794837
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- インチ: 1S/C8H15NO3/c1-2-3-4-5-6(10)7(9)8(11)12/h4-7,10H,2-3,9H2,1H3,(H,11,12)/b5-4+
- InChIKey: QYKQQHHCDQJETN-SNAWJCMRSA-N
- ほほえんだ: OC(/C=C/CCC)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 173.10519334g/mol
- どういたいしつりょう: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 83.6Ų
2-amino-3-hydroxyoct-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794837-0.05g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1794837-2.5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1794837-1g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1794837-0.5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1794837-5.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1794837-10.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1794837-0.25g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1794837-10g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1794837-1.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1794837-0.1g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.1g |
$1031.0 | 2023-09-19 |
2-amino-3-hydroxyoct-4-enoic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-amino-3-hydroxyoct-4-enoic acidに関する追加情報
Exploring the Unique Properties and Applications of 2-amino-3-hydroxyoct-4-enoic acid (CAS No. 2229640-32-6)
2-amino-3-hydroxyoct-4-enoic acid (CAS No. 2229640-32-6) is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This molecule, characterized by its amino and hydroxy functional groups, as well as an unsaturated carbon chain, exhibits unique structural features that make it a valuable candidate for various applications. Researchers are particularly interested in its potential role as a non-proteinogenic amino acid, which could influence metabolic pathways or serve as a building block for novel therapeutics.
In recent years, the demand for custom amino acids like 2-amino-3-hydroxyoct-4-enoic acid has surged due to advancements in peptide synthesis and drug discovery. The compound’s chirality and functional group reactivity make it a versatile intermediate in organic chemistry. For instance, its hydroxyl group can participate in esterification or glycosylation reactions, while the amino group enables condensation reactions to form peptide bonds. These properties align with current trends in green chemistry, where researchers seek sustainable methods to synthesize complex molecules.
The structural uniqueness of 2-amino-3-hydroxyoct-4-enoic acid also positions it as a subject of interest in nutraceutical and cosmeceutical research. With growing consumer focus on anti-aging and skin barrier enhancement, this compound’s potential to modulate collagen production or act as a moisturizing agent is under exploration. Additionally, its unsaturated bond may contribute to antioxidant properties, a hot topic in functional food development.
From a synthetic perspective, CAS No. 2229640-32-6 presents challenges and opportunities. Its stereocenter at the 3-position requires precise control during synthesis to ensure enantiopurity, a critical factor in pharmaceutical efficacy. Modern techniques such as asymmetric catalysis and enzymatic resolution are often employed to address this. These methods resonate with the broader scientific community’s push toward stereoselective synthesis, a frequently searched term in academic databases.
Another area where 2-amino-3-hydroxyoct-4-enoic acid shines is in bioconjugation. Its dual functional groups allow for selective modifications, making it useful in proteomics and antibody-drug conjugates (ADCs). This aligns with the rising popularity of targeted cancer therapies, a trending topic in medical research. The compound’s ability to link biomolecules without disrupting their native functions could revolutionize drug delivery systems.
Environmental considerations also play a role in the compound’s appeal. As industries shift toward bio-based chemicals, 2-amino-3-hydroxyoct-4-enoic acid offers a potential alternative to petroleum-derived intermediates. Its biodegradability and compatibility with enzymatic processes make it a candidate for sustainable manufacturing, a key focus in circular economy discussions.
In summary, 2-amino-3-hydroxyoct-4-enoic acid (CAS No. 2229640-32-6) is a multifaceted compound with applications spanning pharmaceuticals, cosmetics, and green chemistry. Its structural features and reactivity profile address several contemporary scientific challenges, from stereoselective synthesis to bioconjugation. As research continues to uncover its full potential, this molecule is poised to remain a focal point in innovative chemical and biological studies.
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